REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH3:12].C(=O)([O-])[O-].[Ca+2].Cl[CH2:19][C:20]([NH2:22])=[O:21]>>[C:20]([CH2:19][NH:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH3:12])(=[O:21])[NH2:22] |f:1.2|
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Name
|
|
Quantity
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353 g
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Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
393 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N
|
Name
|
hydroalcoholic solution
|
Quantity
|
2.7 L
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
to reflux for 64 hours
|
Duration
|
64 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)CNC1=C(C=CC(=C1)[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |